3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
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Overview
Description
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a heterocyclic compound that contains both an oxadiazole ring and a tetrahydrofuran ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, while the tetrahydrofuran ring adds to the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the formation of the oxadiazole ring followed by the attachment of the tetrahydrofuran ring. One common method involves the reaction of an ethyl-substituted nitrile with hydroxylamine to form the oxadiazole ring. This intermediate is then reacted with a suitable epoxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is unique due to the combination of the oxadiazole and tetrahydrofuran rings. This combination imparts distinct chemical and physical properties, making it versatile for various applications. The presence of the ethyl group further enhances its reactivity and potential for modification.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C9H14N2O3/c1-2-7-10-8(14-11-7)5-9(12)3-4-13-6-9/h12H,2-6H2,1H3 |
InChI Key |
ZKJYNLJZWHMEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CC2(CCOC2)O |
Origin of Product |
United States |
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